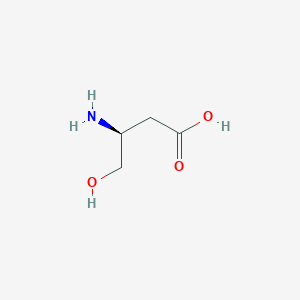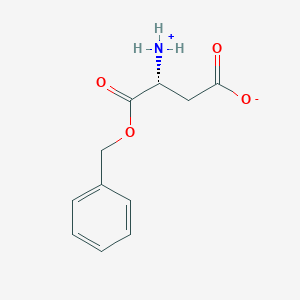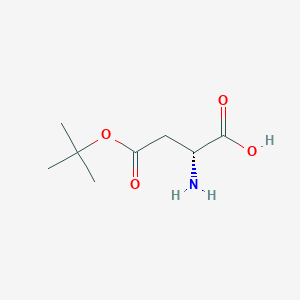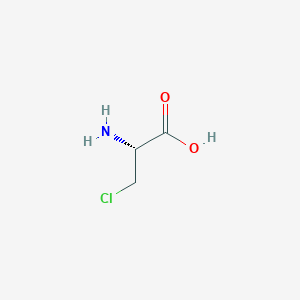
3-Chloro-L-alanine
概要
説明
3-Chloro-L-alanine is an unnatural amino acid with the chemical formula ClCH₂CH(NH₂)CO₂H. It is a white, water-soluble solid that is typically derived from the chlorination of serine . This compound is used in the synthesis of other amino acids by replacing the chloride group .
準備方法
Synthetic Routes and Reaction Conditions: 3-Chloro-L-alanine can be synthesized through the chlorination of L-serine. One method involves adding L-serine to a solvent, cooling the mixture, and then adding thionyl chloride dropwise. The reaction is then heated, followed by cooling, crystallization, centrifugation, and drying to obtain L-serine methyl ester hydrochloride. This intermediate is then further reacted with thionyl chloride to produce this compound .
Industrial Production Methods: The industrial production of this compound often involves similar methods but optimized for higher yields and purity. The process includes segmented temperature control, multiple extractions, and the use of activated carbon to improve product purity .
化学反応の分析
Types of Reactions: 3-Chloro-L-alanine undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be replaced by other functional groups, such as amino or hydroxyl groups.
Elimination Reactions: It can undergo α, β-elimination to form pyruvate, ammonia, and chloride.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Elimination Reactions: These reactions often require the presence of enzymes like alanine dehydrogenase or pyridoxal phosphate-dependent enzymes.
Major Products:
Substitution Reactions: Products include various amino acid derivatives.
Elimination Reactions: Major products are pyruvate, ammonia, and chloride.
科学的研究の応用
3-Chloro-L-alanine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other amino acids and peptides.
Biology: It serves as an inhibitor of enzymes like alanine aminotransferase, affecting amino acid metabolism.
Medicine: Research explores its potential in inhibiting cancer cell growth by impairing glucose uptake.
作用機序
3-Chloro-L-alanine exerts its effects primarily through enzyme inhibition. It inhibits enzymes like alanine aminotransferase by binding to their active sites, thereby preventing the conversion of substrates into products . This inhibition can lead to reduced amino acid and glucose metabolism in cells .
類似化合物との比較
3-Chloro-D-alanine: Similar in structure but differs in the configuration at the chiral center.
β-Chloro-L-alanine: Another chlorinated alanine derivative with similar reactivity but different applications.
Uniqueness: 3-Chloro-L-alanine is unique due to its specific inhibitory effects on certain enzymes and its utility in synthesizing a wide range of amino acid derivatives .
By understanding the properties, synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
特性
IUPAC Name |
(2R)-2-amino-3-chloropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBJGPTTYPEMLP-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336429 | |
| Record name | 3-Chloro-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2731-73-9 | |
| Record name | 3-Chloro-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2731-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Chloroalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002731739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLOROALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75RTT737SY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-chloro-L-alanine affect alanine aminotransferase, and what are the implications?
A2: this compound acts as an affinity label for alanine aminotransferase (AlaAT). [] This means it binds to the enzyme and irreversibly inactivates it. This inactivation leads to increased urinary alanine levels due to the disruption of alanine metabolism. [] Interestingly, studies on maize leaves showed that this compound differentially affects various GlyAT (glycine aminotransferase) isoforms, highlighting the compound's ability to differentiate between closely related enzymes. []
Q2: Can this compound be used for the enzymatic synthesis of other compounds?
A3: Yes, this compound has shown promise in the enzymatic synthesis of L-cysteine. This involves using the enzyme O-acetylserine sulfhydrylase from a this compound resistant strain of Bacillus sphaericus L-118. [, ] This method highlights the potential of using this compound resistant enzymes for biocatalytic applications.
Q3: What structural features make this compound a successful inhibitor of enzymes like L-serine O-sulphate-degrading systems?
A4: Effective competitive inhibitors of the L-serine O-sulphate-degrading system, including this compound, share structural similarities with L-serine O-sulphate. [] These include an interproton distance of 0.75 nm, two electronegative ends, or one electronegative end and the negative end of a dipole. [] The presence of a good leaving group at the β-carbon, like chlorine in this compound, allows for potent inhibition through a β-elimination mechanism. []
Q4: How does the structure of this compound relate to its ability to be utilized by aspartate aminotransferase in the synthesis of novel amino acids?
A5: Aspartate aminotransferase can catalyze the β-elimination of this compound. [] This property has been utilized to synthesize novel amino acids by introducing appropriate nucleophiles in the reaction. [] The good leaving group (chlorine) at the β-carbon of this compound facilitates the β-elimination reaction. [] Subsequent nucleophilic attack on the enzyme-bound intermediate leads to the formation of a new amino acid. [] Notably, this reaction has been successfully employed to synthesize sulphocysteine with high yield and enantiomeric purity using thiosulphate as the nucleophile. []
Q5: Can you explain the use of this compound in the synthesis of [14C]-kynurenine?
A6: this compound is crucial in a novel method for synthesizing [14C]-kynurenine from [14C]-L-tryptophan. [, ] This method leverages extracts from tryptophan-adapted Pseudomonas marginalis cells and exploits this compound's ability to selectively and rapidly inactivate kynureninase, an enzyme downstream in the kynurenine pathway. [, ] This inactivation prevents further degradation of the desired product, [14C]-kynurenine, leading to a high yield (76%). [, ]
Q6: How does this compound interact with tryptophanase?
A8: this compound serves as a substrate analog for the enzyme tryptophanase. [] Although it doesn't provide insights into this compound's inhibitory effects, this interaction helps researchers understand the enzyme's substrate specificity and catalytic mechanism.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


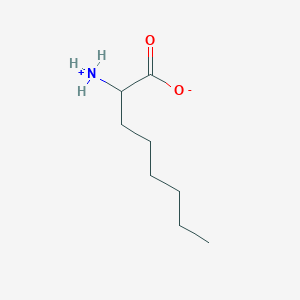
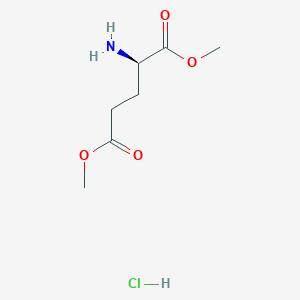
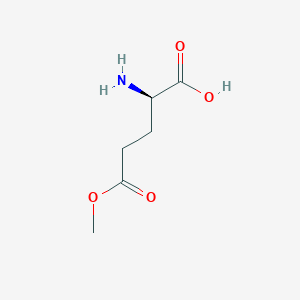
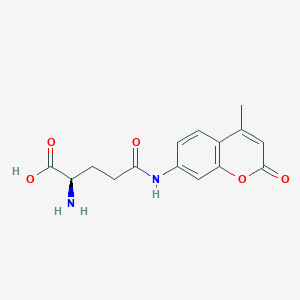



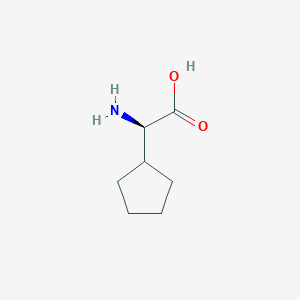
![(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555627.png)
